Superior Histamine H3 Receptor (H3R) Binding Affinity Compared to H4R
2-Chloro-1H-indole-3-carbaldehyde exhibits potent binding to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM [1]. In contrast, its binding affinity to the human histamine H4 receptor (H4R) is significantly weaker, with a Kd of 9.16 nM [2], representing a 6.8-fold difference in affinity. This selectivity profile is a critical differentiation point for researchers targeting the H3R over the H4R subtype. Furthermore, a direct comparison within the same assay system shows the compound's affinity for the mouse H4R is 31 nM [3], which is 23-fold weaker than its affinity for the human H3R, underscoring both receptor subtype and species selectivity.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.35 nM (human H3R) |
| Comparator Or Baseline | 9.16 nM (human H4R) and 31 nM (mouse H4R) |
| Quantified Difference | 6.8-fold weaker binding to human H4R; 23-fold weaker binding to mouse H4R |
| Conditions | Binding affinity assay using human/mouse recombinant NLuc/GPCR-fused receptors expressed in HEK293T cells, measured via BRET assay |
Why This Matters
This quantitative selectivity profile enables researchers to prioritize 2-chloro-1H-indole-3-carbaldehyde for H3R-targeted probe or lead development while minimizing off-target H4R engagement.
- [1] BindingDB. (n.d.). BDBM50538677 CHEMBL4635634. Affinity Data: Kd = 1.35 nM for human H3R. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538677 View Source
- [2] BindingDB. (n.d.). BDBM50538677 CHEMBL4635634. Affinity Data: Kd = 9.16 nM for human H4R. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538677 View Source
- [3] BindingDB. (n.d.). BDBM50538677 CHEMBL4635634. Affinity Data: Kd = 31 nM for mouse H4R. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538677 View Source
